4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol
Description
4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene ring, and an alkyne group
Properties
IUPAC Name |
4-[5-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-23(2,26)12-11-21-9-10-22(28-21)15-24-19-7-5-13-25(17-19)16-18-6-4-8-20(14-18)27-3/h4,6,8-10,14,19,24,26H,5,7,13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFINOWIPMWERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)CNC2CCCN(C2)CC3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving 3-methoxybenzaldehyde, formaldehyde, and piperidine.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated intermediate.
Alkyne Group Addition: The alkyne group can be added through a Sonogashira coupling reaction involving an alkyne and an appropriate halogenated intermediate.
Final Assembly: The final compound is assembled through a series of amination and alkylation reactions to link the various functional groups together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiophene ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiophene and piperidine moieties.
Biological Studies: The compound can be used in studies to understand the interactions between different functional groups and biological targets.
Mechanism of Action
The mechanism of action of 4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol is not fully understood, but it is believed to involve interactions with various molecular targets, including:
Receptor Binding: The piperidine ring may interact with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-[5-[[[1-[(3-Hydroxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[5-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]thiophen-2-yl]-2-methylbut-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
